![molecular formula C22H36N4O2 B5228107 (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol](/img/structure/B5228107.png)
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has shown promising results in various studies related to its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves its interaction with various neurotransmitter systems such as serotonin, dopamine, and norepinephrine. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been shown to have various biochemical and physiological effects. This compound has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive functions such as attention, memory, and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol in lab experiments are its high selectivity and potency in inhibiting the reuptake of serotonin and norepinephrine. However, the limitations of using this compound are its poor solubility in water and its potential side effects on the cardiovascular system.
Zukünftige Richtungen
There are several future directions for the research on (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol. One potential direction is to investigate its effects on other neurotransmitter systems such as glutamate and gamma-aminobutyric acid (GABA). Another direction is to study its potential therapeutic applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, research can be conducted on the development of more effective and safer derivatives of this compound.
In conclusion, (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol is a chemical compound that has shown promising results in various studies related to its mechanism of action and potential therapeutic applications. Further research is needed to fully understand its effects and to develop more effective and safer derivatives.
Synthesemethoden
The synthesis of (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves the reaction of 4-methoxyphenylacetonitrile with 4-methylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with 3,4-dichlorobenzylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neuroscience, and pharmacology. This compound has shown promising results in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
(3R,4R)-1-[1-(4-methoxyphenyl)piperidin-4-yl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c1-23-13-15-25(16-14-23)21-9-12-26(17-22(21)27)19-7-10-24(11-8-19)18-3-5-20(28-2)6-4-18/h3-6,19,21-22,27H,7-17H2,1-2H3/t21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDJUARORQKLOF-FGZHOGPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.